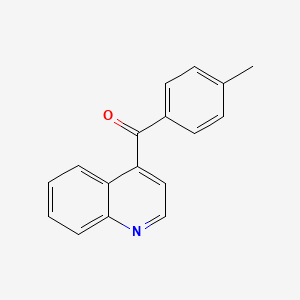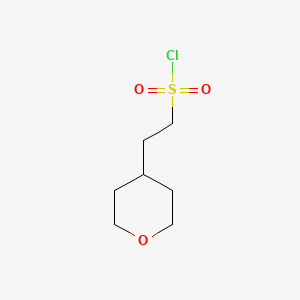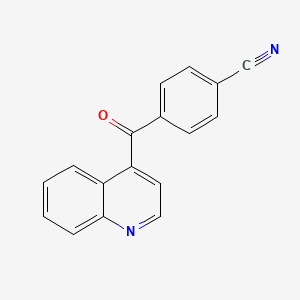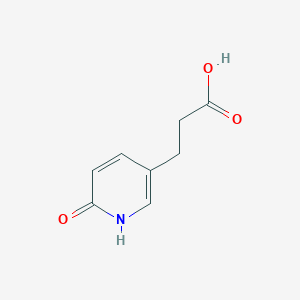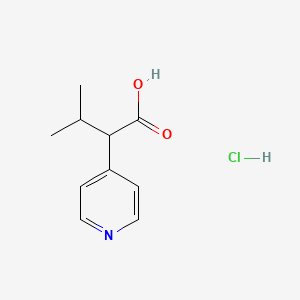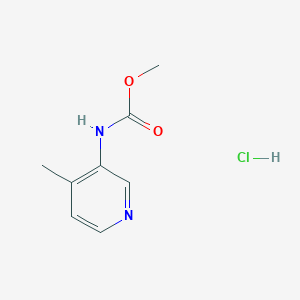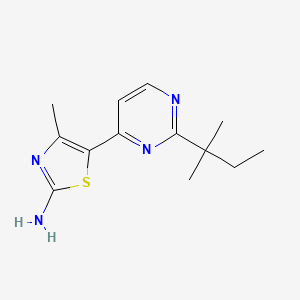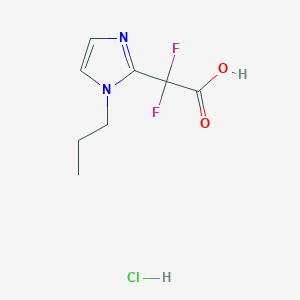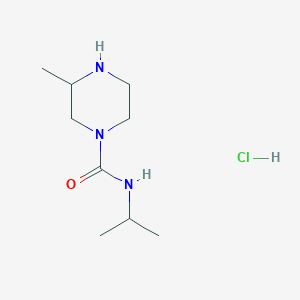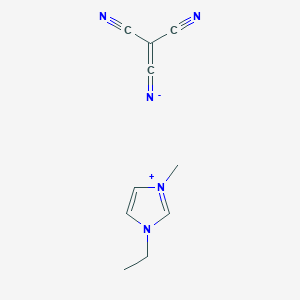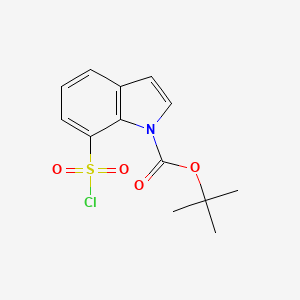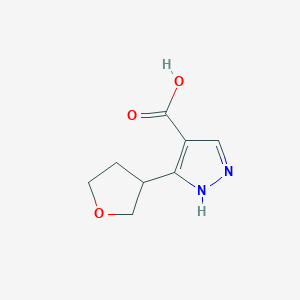
3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability.科学的研究の応用
Synthesis and Structural Studies
Experimental and Theoretical Studies : 1H-pyrazole-3-carboxylic acid derivatives, closely related to 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, have been studied for their functionalization reactions and theoretical understanding. These compounds have been synthesized and analyzed spectroscopically, providing insights into their reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure Analysis : The study of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a compound structurally similar to 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, offers significant insight into the crystal structure and conformational differences of such compounds, enhancing understanding of their physical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Coordination Complexes and Polymers
Coordination Chemistry : Pyrazole-dicarboxylate acid derivatives have been synthesized and their ability to form coordination complexes with metals like Cu and Co has been explored. This research is crucial for understanding the potential applications of these compounds in coordination chemistry and material science (Radi et al., 2015).
Metal-Organic Frameworks (MOFs) : Lanthanide metal-organic frameworks (Ln-MOFs) using pyrazoyl-carboxyl bifunctional ligands have been constructed. These structures exhibit unique microporous systems and show potential for applications in luminescent sensing and gas sorption (Li et al., 2016).
Optical and Nonlinear Optical Properties
- Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid structure, have been synthesized and characterized for their optical nonlinearity. These compounds have been identified as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods.
将来の方向性
This involves discussing potential future research directions. It could include potential applications, unanswered questions about the compound, or suggestions for further studies.
Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
5-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMYOTFLPMTPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1603041-23-1 | |
| Record name | 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



